molecular formula C18H17NO7 B1683012 trans-Clovamide CAS No. 53755-02-5

trans-Clovamide

Cat. No.: B1683012
CAS No.: 53755-02-5
M. Wt: 359.3 g/mol
InChI Key: GPZFXSWMDFBRGS-UXONFWTHSA-N
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Description

Trans-Clovamide is a naturally occurring caffeoyl conjugate identified in the antioxidant polyphenolic fraction of cocoa . It has antioxidant and antiradical properties and has shown neuroprotective effects . It is also a potent antioxidant and an excellent ROS and oxygen radical scavenger .


Synthesis Analysis

This compound was synthesized using methods described by Xie et al. (2013), starting with trans-caffeic acid and L-DOPA methyl ester . The product was dissolved in DMSO-d6 and analyzed .


Molecular Structure Analysis

The molecular formula of this compound is C18H17NO7 . Its molecular weight is 359.3 g/mol . The IUPAC name is (2S)-3-(3,4-dihydroxyphenyl)-2-[[ (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid .


Chemical Reactions Analysis

In the context of inhibiting the SARS-CoV-2 Main Protease, the interactions between S (C145) and the centroid one of the catechol rings of the clovamide molecule were analyzed . The S (C145) was close to the centroid of the catechol ring, providing a strong S-π interaction that stabilized the protease-inhibitor complex .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C18H17NO7, molecular weight 359.3 g/mol, and IUPAC name (2S)-3-(3,4-dihydroxyphenyl)-2-[[ (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid .

Scientific Research Applications

Antioxidant Properties

trans-Clovamide, a natural phenolic compound found in Theobroma Cacao L. beans, demonstrates potent antioxidant properties. Ye et al. (2020) quantified its content in cocoa beans and found a positive correlation between clovamide concentration and the overall antioxidant activities of the beans. This research highlights clovamide as a powerful oxygen radical scavenger, partially due to its molecular catechol moieties (Ye et al., 2020).

Antiplatelet and Antioxidant Effects

A study by Kołodziejczyk-Czepas et al. (2017) explored the antiplatelet and antioxidant capacities of clovamide-rich extracts from Trifolium species. The research indicates that clovamide and these extracts demonstrate moderate antiplatelet properties and protect against oxidative damage to blood plasma components, with no cytotoxicity observed towards blood platelets or peripheral blood mononuclear cells (Kołodziejczyk-Czepas et al., 2017).

Lipid Peroxidation Inhibition

Locatelli et al. (2013) investigated the capacity of clovamide to inhibit lipid peroxidation in liposomal systems. Their findings confirmed a significant protective effect of clovamide on liposomal model systems, highlighting its potential application in preventing oxidative damage (Locatelli et al., 2013).

Biological Synthesis

Bouchez et al. (2019) demonstrated the biological synthesis of clovamide and its analogues in Saccharomyces cerevisiae and Lactococcus lactis. This study opens up new possibilities for the production and delivery of clovamide as a therapeutic agent, utilizing environmentally friendly and economically viable methods (Bouchez et al., 2019).

Anti-inflammatory Activity

Zeng et al. (2011) investigated clovamide's anti-inflammatory potential in human monocytes. Their research revealed that clovamide inhibited superoxide anion production, cytokine release, and NF-κB activation in cells stimulated by phorbol 12-myristate 13-acetate, indicating its anti-inflammatory properties (Zeng et al., 2011).

Antiviral and Antiparasitic Activities

Research on Dichrostachys cinerea leaves extract, which contains clovamide, indicated significant antitrypanosomal and antiviral effects. Clovamide was identified as a major constituent and exhibited a noteworthy antiviral effect against H5N1 influenza A virus and a potent trypanocidal effect against Trypanosoma evansi (El-Sharawy et al., 2017).

Mechanism of Action

Target of Action

Trans-Clovamide, a derivative of caffeic acid, is known to target the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival . It plays a key role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

This compound exerts its effects by inhibiting the activation of NF-κB, leading to a reduction in pro-inflammatory cytokine release and a decrease in O2•− generation . This suggests that this compound may have anti-inflammatory properties .

Biochemical Pathways

This compound is involved in the NF-κB signaling pathway . By inhibiting the activation of NF-κB, this compound can potentially downregulate the expression of genes involved in inflammation, immune response, and cell survival .

Pharmacokinetics

It is known that the o-methylation or reduction in the phenylpropanoid part may play an important role in the metabolic transformations of these compounds .

Result of Action

The inhibition of NF-κB activation by this compound leads to a reduction in pro-inflammatory cytokine release and a decrease in O2•− generation . This can result in anti-inflammatory, neuroprotective, and antioxidant effects . This compound also has anti-microbial activity against human pathogens such as influenza A subtype H5N1, Trypanosoma evansi, and Heliobacter pylori .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in the context of plant-pathogen interactions, this compound has been shown to inhibit the growth of three pathogens of cacao in the genus Phytophthora . It is also a substrate for cacao polyphenol oxidase and contributes to enzymatic browning . These findings suggest that the action, efficacy, and stability of this compound can be influenced by factors such as the presence of specific enzymes and pathogens .

Safety and Hazards

The safety data sheet for trans-Clovamide suggests that it should be handled with care. It recommends washing hands thoroughly after handling and wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

The potential to breed cacao with increased HCAAs for improved agricultural performance is being discussed . Clovamide, a Hydroxycinnamic Acid Amide, is a resistance factor against Phytophthora spp. in Theobroma cacao .

Properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZFXSWMDFBRGS-UXONFWTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53755-02-5
Record name trans-Clovamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRANS-CLOVAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/973626KV9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is trans-Clovamide and where is it found?

A: this compound, chemically known as N-trans-caffeoyl-3-(3, 4-dihydroxyphenyl)-l-alanine, is a natural compound classified as a polyphenol. It was first discovered in red clover (Trifolium pratense) as part of research into disease resistance. [] It has also been isolated from the stems of Bakeridesia gaumeri, a plant used in traditional medicine. []

Q2: What are the known biological activities of this compound?

A: this compound has demonstrated significant antioxidant activity. Studies using the DPPH free radical scavenging assay showed its effectiveness in neutralizing free radicals. [] Research suggests that its antioxidant properties are attributed to the presence of polyphenols in its structure. [] In addition to its antioxidant activity, this compound, along with other compounds, displayed moderate inhibitory activity against nitric oxide production in LPS-activated RAW264.7 cells. []

Q3: How does the structure of this compound relate to its antioxidant activity?

A: this compound's antioxidant activity is linked to its polyphenolic structure. Specifically, the presence of caffeic acid and DOPA moieties contributes to its ability to scavenge free radicals. [] Researchers have synthesized derivatives of this compound to investigate structure-activity relationships. These studies revealed that modifications to the molecule's structure, particularly those affecting the polyphenol groups, directly impact its antioxidant potency. []

Q4: Are there efficient methods for synthesizing this compound and its derivatives?

A: Yes, researchers have developed effective methods for synthesizing this compound and its derivatives. One such method involves a peptide coupling reaction between L-phenylalanine (L-DOPA) and cinnamic acid derivatives. [] This approach facilitates the production of various structural analogs for exploring the impact of chemical modifications on antioxidant activity. [] Another study highlighted the scope and limitations of an efficient peptide coupling method specifically designed for synthesizing NFurylamino and N-Feruloylamino acid derivatives, including this compound. []

Q5: What analytical techniques are used to characterize and study this compound?

A: A combination of techniques is employed to characterize and study this compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) assists in determining the molecular weight and formula. [] Nuclear magnetic resonance spectroscopy (NMR), including 1D and 2D experiments, elucidates the compound's structure and connectivity. [] Circular dichroism (CD) spectroscopy provides insights into the spatial arrangement of atoms and chirality. []

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